Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate
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Overview
Description
Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate is a chemical compound with the molecular formula C10H19NO4S It is characterized by the presence of a piperidine ring, a methanesulfonyl group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate typically involves the reaction of piperidine with methanesulfonyl chloride, followed by esterification with methyl propanoate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the reaction. The process can be summarized as follows:
Reaction of Piperidine with Methanesulfonyl Chloride: Piperidine is reacted with methanesulfonyl chloride in the presence of a base to form the intermediate piperidin-2-ylmethanesulfonyl chloride.
Esterification: The intermediate is then esterified with methyl propanoate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives and esters.
Scientific Research Applications
Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group are key functional groups that contribute to its binding affinity and reactivity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(piperidin-4-yl)methanesulfonyl]propanoate
- Methyl 3-[(piperidin-3-yl)methanesulfonyl]propanoate
Uniqueness
Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate is unique due to the position of the piperidine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a valuable tool in research and development.
Properties
Molecular Formula |
C10H19NO4S |
---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
methyl 3-(piperidin-2-ylmethylsulfonyl)propanoate |
InChI |
InChI=1S/C10H19NO4S/c1-15-10(12)5-7-16(13,14)8-9-4-2-3-6-11-9/h9,11H,2-8H2,1H3 |
InChI Key |
YDGUJPSQMWJMGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCS(=O)(=O)CC1CCCCN1 |
Origin of Product |
United States |
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